(1S,2R)-2-ethynylcyclohexan-1-amine hydrochloride
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Overview
Description
(1S,2R)-2-ethynylcyclohexan-1-amine hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethynyl group attached to a cyclohexane ring and an amine group. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-ethynylcyclohexan-1-amine hydrochloride typically involves several steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Amination: The amine group can be introduced through a reductive amination process, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-ethynylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products
Oxidation: Ketones, Aldehydes
Reduction: Alcohols, Amines
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
(1S,2R)-2-ethynylcyclohexan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-ethynylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-(+)-Ephedrine Hydrochloride
- (1S,2S)-(+)-Pseudoephedrine Hydrochloride
- (1R,2S)-(-)-Ephedrine Hydrochloride
- (1S,2R)-(+)-Norephedrine
Uniqueness
(1S,2R)-2-ethynylcyclohexan-1-amine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H14ClN |
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Molecular Weight |
159.65 g/mol |
IUPAC Name |
(1S,2R)-2-ethynylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-7-5-3-4-6-8(7)9;/h1,7-8H,3-6,9H2;1H/t7-,8-;/m0./s1 |
InChI Key |
RYFNZXVXDTXNFR-WSZWBAFRSA-N |
Isomeric SMILES |
C#C[C@H]1CCCC[C@@H]1N.Cl |
Canonical SMILES |
C#CC1CCCCC1N.Cl |
Origin of Product |
United States |
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